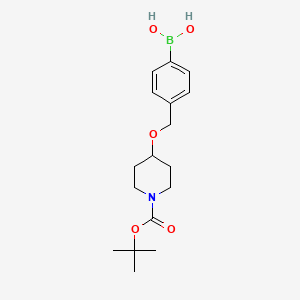
(4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid
Übersicht
Beschreibung
((4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid), also known as TBCPBA, is a versatile organic compound that is widely used in the synthesis of various medicinal compounds. This compound is of great interest to the scientific and medical community due to its high reactivity, low toxicity, and wide range of applications. TBCPBA has been used in the synthesis of drugs for the treatment of various diseases, including cancer, Alzheimer’s, and cardiovascular diseases. It has also been used in the synthesis of compounds for use in laboratory experiments, such as in the synthesis of new catalysts and reagents.
Wissenschaftliche Forschungsanwendungen
PROTAC Development
The tert-butoxycarbonyl (Boc) group in the compound makes it a valuable linker in the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are a novel class of therapeutic agents that target proteins for degradation. The rigidity provided by the Boc group can influence the 3D orientation of the degrader, affecting the formation of the ternary complex necessary for targeted protein degradation.
Wirkmechanismus
Target of Action
The primary target of (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki–Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new palladium-carbon bond with electrophilic organic groups . In transmetalation, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway influenced by (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid . This reaction is widely applied in organic synthesis for the formation of carbon-carbon bonds . The compound’s role as an organoboron reagent makes it a crucial component in this pathway .
Pharmacokinetics
These properties can influence the bioavailability of the compound in Suzuki–Miyaura cross-coupling reactions .
Result of Action
The result of the action of (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis, enabling the construction of complex organic compounds .
Action Environment
The action of (4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of the compound’s action can be influenced by these environmental factors .
Eigenschaften
IUPAC Name |
[4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxymethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO5/c1-17(2,3)24-16(20)19-10-8-15(9-11-19)23-12-13-4-6-14(7-5-13)18(21)22/h4-7,15,21-22H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAJJKKTWHWNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(((1-(Tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



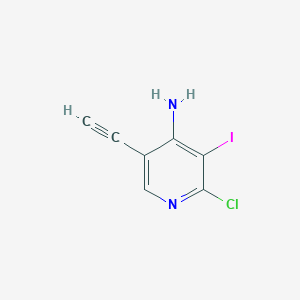

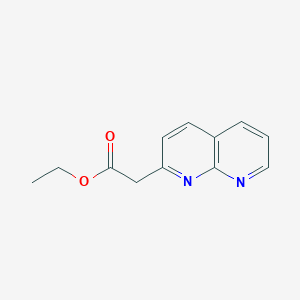
![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)


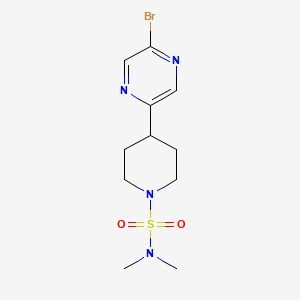
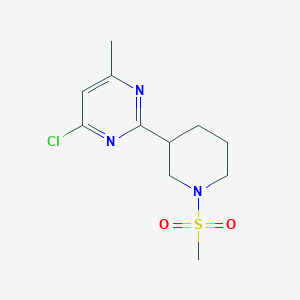

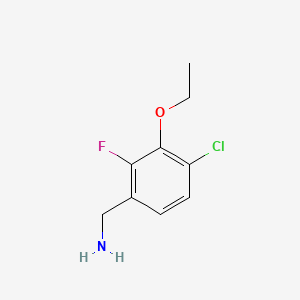
![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)
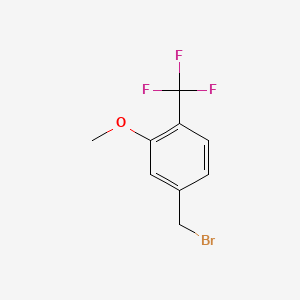
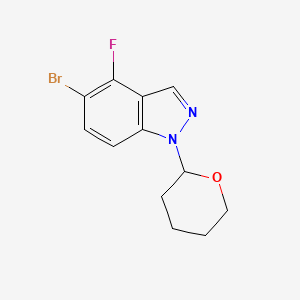
![2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B1455913.png)